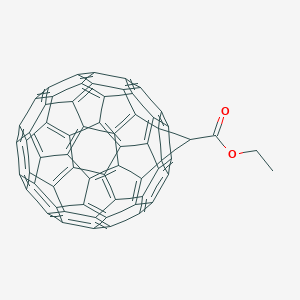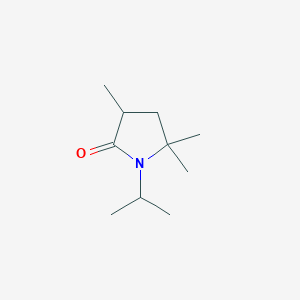
Tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate
Descripción general
Descripción
Tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C12H23NO3 . It is used as a reactant for the synthesis of vasopressin1b receptor antagonists, CXCR4 antagonists as anti-HIV agents, and coumarin-based inhibitors of inducible nitric oxide synthase .
Molecular Structure Analysis
The molecular structure of Tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate is characterized by a piperidine ring which bears a carboxylic acid group . The compound belongs to the class of organic compounds known as piperidinecarboxylic acids .Physical And Chemical Properties Analysis
Tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate is a liquid at room temperature . It has a molecular weight of 229.32 . Further physical and chemical properties are not specified in the sources retrieved.Aplicaciones Científicas De Investigación
Synthesis and Intermediate Applications
Synthesis of Biologically Active Compounds : Tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate is a significant intermediate in synthesizing various biologically active compounds. For example, it has been used in the synthesis of crizotinib, a medication used in cancer treatment (Kong et al., 2016).
Key Intermediate in Pharmaceutical Synthesis : This compound is also a crucial intermediate in the synthesis of drugs like Vandetanib (Wang et al., 2015), which is used in the treatment of certain types of cancer.
X-Ray Crystallography Studies : X-ray studies of related compounds reveal insights into the molecular structure and orientation, which is crucial for understanding the pharmacodynamics and pharmacokinetics of drugs derived from this compound (Didierjean et al., 2004).
Development of New Scaffolds for Drug Synthesis : It serves as a new scaffold for preparing substituted piperidines, important in medicinal chemistry (Harmsen et al., 2011).
Synthesis of Anticancer Drug Intermediates : This compound is used in synthesizing intermediates for small molecule anticancer drugs, indicating its role in developing novel therapeutic agents (Zhang et al., 2018).
Preparation of Bicyclic Systems and Piperidine Derivatives : It's instrumental in forming stereochemically homogeneous N-unsubstituted fused bicyclic systems, crucial in synthesizing complex molecules (Moskalenko & Boev, 2014).
Safety And Hazards
Propiedades
IUPAC Name |
tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13-7-4-5-10(9-13)6-8-14/h10,14H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXABICKZWDHPIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40439633 | |
| Record name | tert-Butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40439633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate | |
CAS RN |
146667-84-7 | |
| Record name | tert-Butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40439633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![3-[4-(2-Methylpropyl)phenyl]propan-1-ol](/img/structure/B124597.png)

![(3Ar,6R)-2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-6-hydroxy-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one](/img/structure/B124602.png)
